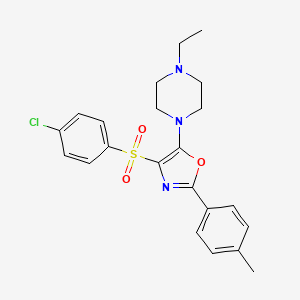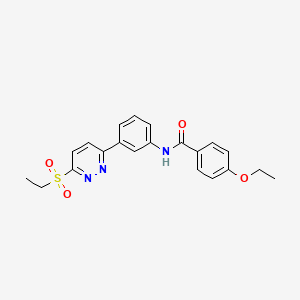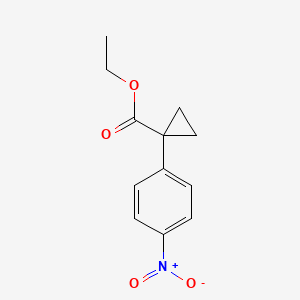
4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(p-tolyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(p-tolyl)oxazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound A" and is known to have potent biological activity, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Anticancer Evaluation
A novel series of 4-arylsulfonyl-1,3-oxazoles, related to the chemical structure of interest, have been synthesized, characterized, and their anticancer activities evaluated against 59 cancer cell lines. Among these compounds, specific derivatives exhibited high activity against CNS cancer subpanels, including Glioblastoma and Gliosarcoma, demonstrating cytostatic effects. Another compound showed significant antiproliferative activity against Non-Small Cell Lung Cancer, and a different derivative exhibited cytotoxic activity against pleural mesothelioma. These findings suggest potential for further investigation into 4-arylsulfonyl-1,3-oxazoles as anticancer agents (Zyabrev et al., 2022).
Antimicrobial and Cytotoxic Activities
Sulfone linked bis heterocycles, akin to the compound of interest, have been synthesized and tested for their antimicrobial activity and cytotoxicity. Certain chloro-substituted compounds showed comparable antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum to standard drugs. Moreover, one of the compounds exhibited appreciable cytotoxic activity on A549 lung carcinoma cells. These results highlight the potential of sulfone-linked bis heterocycles in antimicrobial and anticancer therapy (Muralikrishna et al., 2012).
Corrosion Inhibition
Oxazole derivatives, related to the compound of interest, have been evaluated for their corrosion inhibition performances on mild steel in a molar hydrochloric solution. The study revealed that these compounds significantly reduce the corrosion rate, demonstrating high inhibition efficiencies that increase with concentration. The behavior suggests that the inhibitory effect occurs through the adsorption of inhibitor molecules on the metal surface, offering potential applications in corrosion prevention (Rahmani et al., 2018).
Acaricidal Activity
Novel 2,4-diphenyl-1,3-oxazolines containing an oxime ether moiety have shown excellent acaricidal activity against Tetranychus cinnabarinus. These compounds exhibited higher activities than etoxazole, highlighting their potential as new candidates for controlling spider mites in agricultural settings. The acaricidal mechanism is hypothesized to involve binding with the site of the sulfonylurea receptor (SUR) and inhibiting chitin synthesis (Li et al., 2014).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-3-25-12-14-26(15-13-25)22-21(30(27,28)19-10-8-18(23)9-11-19)24-20(29-22)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPCQSDVWDWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)


![N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2701245.png)


![7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2701250.png)
![4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2701251.png)
![N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2701252.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701253.png)
![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701257.png)
![2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B2701258.png)